

In-Depth Technical Guide to GSK2292767: A Potent and Selective PI3K δ Inhibitor

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Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

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Abstract

GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for the activation, differentiation, and proliferation of leukocytes, making PI3K δ a compelling therapeutic target for a range of inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Developed as a potential inhaled therapeutic, **GSK2292767** has demonstrated significant efficacy in preclinical models of airway inflammation. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

GSK2292767 is a novel indazole derivative with a complex molecular architecture designed for high potency and selectivity for the PI3K δ isoform.

Table 1: Chemical Identity of **GSK2292767**

Identifier	Value
IUPAC Name	N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide
SMILES	<chem>CS(=O)(=O)NC1=C(OC)N=CC(C2=CC3=C(C=C2)NN=C3C4=CN=C(O4)CN5C=CC(=C5)=C1</chem>
Molecular Formula	C24H28N6O5S
Molecular Weight	512.59 g/mol
CAS Number	1254036-66-2

Table 2: Physicochemical Properties of **GSK2292767**

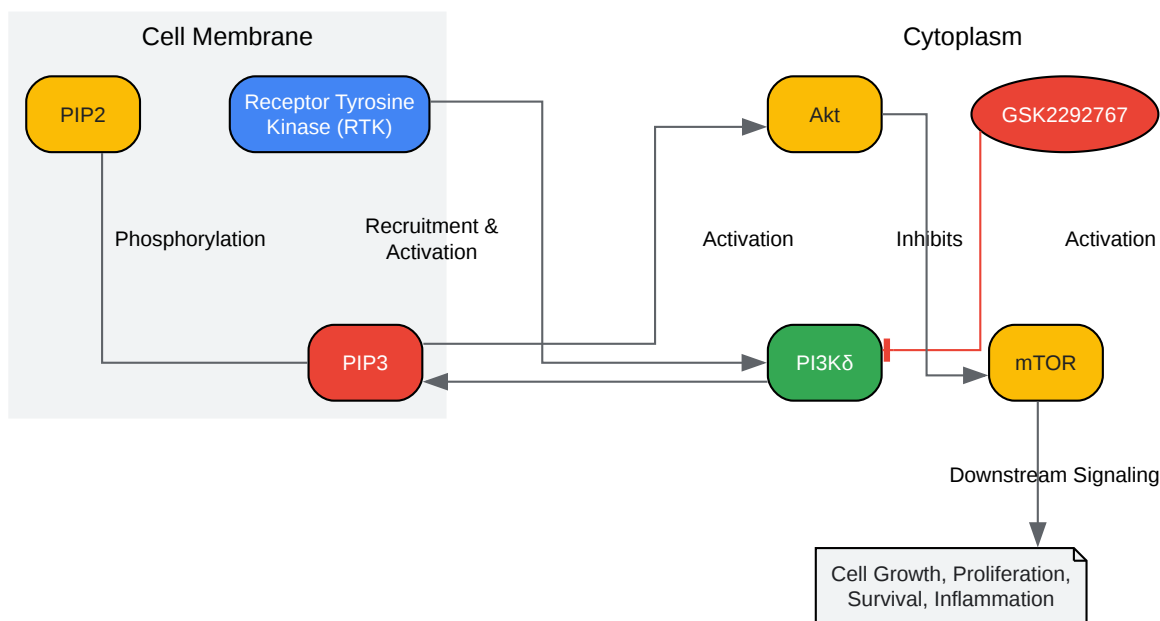
Property	Value	Source
LogP (calculated)	4.36	[4]
pKa	Data not available	
Solubility	Soluble in DMSO (~100 mg/mL); Insoluble in water and ethanol.	[5]
Appearance	Light yellow to yellow solid	

Table 3: Pharmacological and In Vivo Properties of **GSK2292767**

Property	Value	Species
pIC50 (PI3K δ)	10.1	
Selectivity	>500-fold over other PI3K isoforms	
In Vivo Clearance	50 mL/min/kg	Rat
Oral Bioavailability (F)	< 2%	Rat
ED50 (eosinophil recruitment)	35 μ g/kg	Brown Norway Rat

Mechanism of Action and Signaling Pathway

GSK2292767 exerts its therapeutic effect by selectively inhibiting the PI3K δ enzyme, which is predominantly expressed in leukocytes. This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), **GSK2292767** prevents the downstream activation of Akt and subsequent signaling events that drive inflammatory responses.



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **GSK2292767**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **GSK2292767**.

PI3Kδ Enzyme Activity Assay

This protocol describes a typical biochemical assay to determine the inhibitory activity of **GSK2292767** against the PI3Kδ enzyme.

Materials:

- Recombinant human PI3Kδ enzyme
- PIP2 substrate

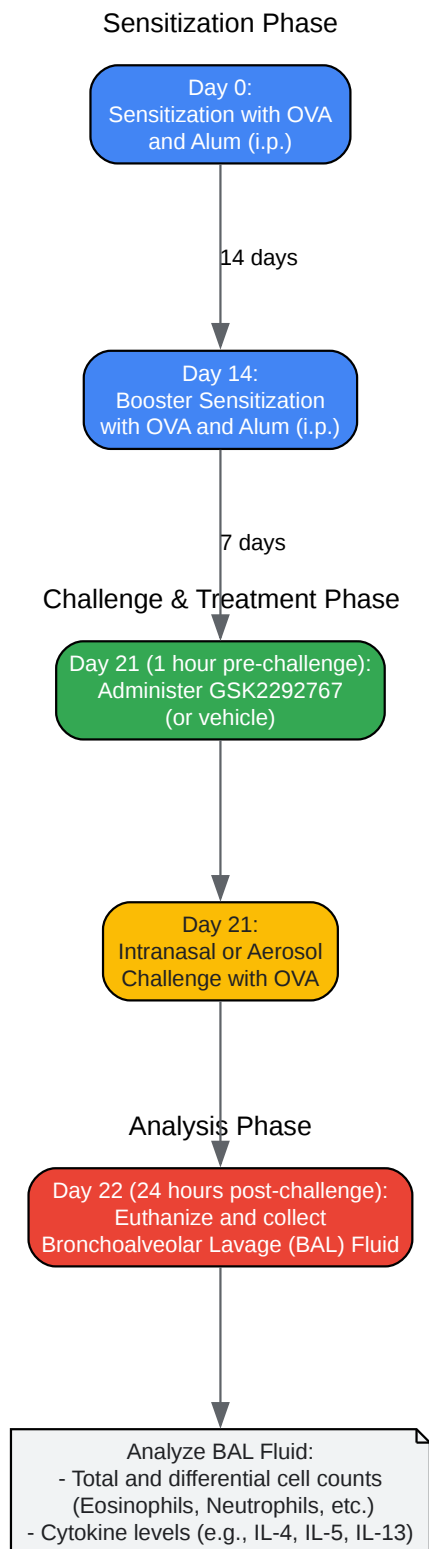
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- **GSK2292767** (or other test compounds) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of **GSK2292767** in DMSO.
- Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a master mix containing the assay buffer, PI3Kδ enzyme, and PIP2 substrate.
- Add the master mix to the wells containing the compound.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
- Calculate the percent inhibition for each concentration of **GSK2292767** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Brown Norway Rat Acute Ovalbumin (OVA) Model of Th2-Driven Lung Inflammation

This in vivo model is used to assess the efficacy of **GSK2292767** in a disease-relevant model of allergic airway inflammation.[1]



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Caption: Experimental workflow for the Brown Norway rat OVA-induced airway inflammation model.

Procedure:

- Sensitization:
 - On day 0, sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).
 - On day 14, administer a booster i.p. injection of OVA in alum.
- Challenge and Treatment:
 - On day 21, one hour prior to the OVA challenge, administer **GSK2292767** (or vehicle control) via the desired route (e.g., intratracheal instillation for inhaled delivery).
 - Challenge the sensitized rats with an intranasal or aerosolized solution of OVA. A control group of sensitized animals is challenged with saline.
- Analysis:
 - Twenty-four hours after the OVA challenge, euthanize the animals.
 - Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.
 - Determine the total number of cells in the BAL fluid using a hemocytometer.
 - Prepare cytopsin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
 - The supernatant of the BAL fluid can be used for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
- Data Interpretation:

- Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of **GSK2292767**-treated animals to the vehicle-treated group to determine the extent of inhibition of the inflammatory response.

Conclusion

GSK2292767 is a potent and highly selective PI3K δ inhibitor with demonstrated efficacy in preclinical models of respiratory inflammation. Its well-defined mechanism of action, targeting a key pathway in leukocyte function, makes it a valuable tool for research and a promising candidate for the development of novel anti-inflammatory therapies. The detailed protocols provided in this guide offer a foundation for the further investigation and characterization of this and similar compounds.

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